molecular formula C30H22N2O2S B2757176 N2,N5-bis(1,2-dihydroacenaphthylen-5-yl)thiophene-2,5-dicarboxamide CAS No. 476355-77-8

N2,N5-bis(1,2-dihydroacenaphthylen-5-yl)thiophene-2,5-dicarboxamide

Cat. No.: B2757176
CAS No.: 476355-77-8
M. Wt: 474.58
InChI Key: KZZDCSYZLCQVSC-UHFFFAOYSA-N
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Description

“N2,N5-bis(1,2-dihydroacenaphthylen-5-yl)thiophene-2,5-dicarboxamide” is a complex organic compound. It contains two acenaphthylene groups attached to a thiophene ring via amide linkages .


Molecular Structure Analysis

The compound contains a thiophene ring, which is a five-membered ring with one sulfur atom and four carbon atoms. It also has two acenaphthylene groups attached to it. Acenaphthylene is a polycyclic aromatic hydrocarbon made of three fused rings .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of the thiophene ring could potentially make the compound aromatic and relatively stable .

Scientific Research Applications

Synthesis and Characterization

N2,N5-bis(1,2-dihydroacenaphthylen-5-yl)thiophene-2,5-dicarboxamide and related compounds have been synthesized and characterized in several studies. For instance, a thiophene-derived amido bis-nitrogen mustard compound was designed and synthesized through a series of reactions from commercially available precursors. This compound was confirmed by various spectroscopic methods and exhibited antibacterial, antifungal, and cytotoxic activities against several cancer cell lines, including prostatic and breast carcinoma (Tang et al., 2012). Similarly, other studies focused on synthesizing and characterizing compounds with thiophene cores for applications in organic electronics and coordination chemistry (Patil et al., 2015; Aleksandrov & Elchaninov, 2017).

Luminescence Sensing and Pesticide Removal

A particular area of interest is the use of thiophene-based metal-organic frameworks (MOFs) for environmental applications. A study by Zhao et al. (2017) introduced a family of thiophene-based MOFs that demonstrated high sensitivity and selectivity in luminescence sensing of environmental contaminants such as Hg(II), Cu(II), and Cr(VI). Furthermore, these MOFs showed potential in the removal of pesticides from solutions, highlighting their applicability in environmental remediation (Zhao et al., 2017).

Opto-Electronic Applications

Thiophene derivatives have also been explored for their opto-electronic properties. Novel heterocyclic compounds incorporating thiophene units have been synthesized and characterized, showing promise in applications such as light-emitting diodes (LEDs) due to their blue and green emission properties (Ramkumar & Kannan, 2015). These materials' optical properties and stability under various conditions suggest their utility in the development of advanced opto-electronic devices.

Properties

IUPAC Name

2-N,5-N-bis(1,2-dihydroacenaphthylen-5-yl)thiophene-2,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22N2O2S/c33-29(31-23-13-11-19-9-7-17-3-1-5-21(23)27(17)19)25-15-16-26(35-25)30(34)32-24-14-12-20-10-8-18-4-2-6-22(24)28(18)20/h1-6,11-16H,7-10H2,(H,31,33)(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZZDCSYZLCQVSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C4=CC=C(S4)C(=O)NC5=CC=C6CCC7=C6C5=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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